molecular formula C15H14N4O2S2 B330298 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B330298
M. Wt: 346.4 g/mol
InChI Key: DLXCXVUIOAWWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable electrophile. The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkene. The final step involves the coupling of the thiadiazole and isoxazole intermediates with a carboxamide group under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation can

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-3-22-15-18-17-14(23-15)16-13(20)11-9(2)21-19-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20)

InChI Key

DLXCXVUIOAWWHL-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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